molecular formula C12H11NO B8760498 4-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde CAS No. 481053-70-7

4-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B8760498
CAS No.: 481053-70-7
M. Wt: 185.22 g/mol
InChI Key: KALQKRMRSPDPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-phenyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

481053-70-7

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-methyl-5-phenyl-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C12H11NO/c1-9-11(8-14)7-13-12(9)10-5-3-2-4-6-10/h2-8,13H,1H3

InChI Key

KALQKRMRSPDPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde (1.78 g), phenylboronic acid (1.37 g), dichloro[bis(triphenylphosphine)]palladium (0.19 g) and sodium carbonate (1.72 g) in 1,2-dimethoxyethane (30 mL)-water (10 mL) was stirred at 100° C. for 1 hr. 8 mol/L aqueous sodium hydroxide solution (15 mL) was added, and the mixture was stirred at 90° C. for 3 hr. After cooling, the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→1:1), and the obtained solid was washed with hexane to give the title compound as a pale-yellow solid (yield 815 mg, 69%).
Name
5-bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro[bis(triphenylphosphine)]palladium
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
69%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.